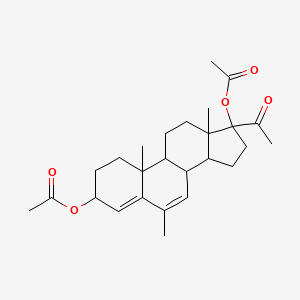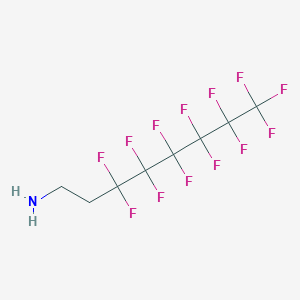
MFCD00167753
Vue d'ensemble
Description
MFCD00167753 is a chemical compound known for its utility in peptide synthesis. It is often used as a coupling reagent, facilitating the formation of peptide bonds with minimal racemization. The compound is characterized by its high reactivity and efficiency in promoting amide bond formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD00167753 typically involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with N,N,N’,N’-tetramethyluronium tetrafluoroborate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD00167753 primarily undergoes substitution reactions. It is highly reactive towards nucleophiles, which makes it an excellent reagent for peptide coupling.
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines and alcohols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide, under inert atmosphere conditions to prevent moisture interference.
Major Products: The major products formed from reactions involving this compound are amides and esters, depending on the nucleophile used. For instance, when reacted with an amine, the product is an amide, whereas reaction with an alcohol yields an ester.
Applications De Recherche Scientifique
MFCD00167753 is widely used in scientific research, particularly in the field of peptide synthesis. Its high reactivity and efficiency make it a preferred choice for synthesizing peptides with minimal racemization. Additionally, it finds applications in the synthesis of complex organic molecules in medicinal chemistry and drug development. The compound is also used in the preparation of various biomolecules and polymers in material science.
Mécanisme D'action
The compound exerts its effects by facilitating the formation of peptide bonds. The mechanism involves the activation of the carboxyl group of an amino acid, making it more susceptible to nucleophilic attack by an amine. This results in the formation of an amide bond, with the tetrafluoroborate acting as a leaving group. The molecular targets are primarily the carboxyl and amino groups of amino acids, and the pathways involved include nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate
- O-(Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
Uniqueness: Compared to similar compounds, MFCD00167753 offers higher reactivity and efficiency in peptide coupling reactions. Its unique structure allows for minimal racemization, making it particularly valuable in the synthesis of chiral peptides. Additionally, its stability and ease of handling further enhance its utility in various chemical and biological applications.
Propriétés
IUPAC Name |
[dimethylamino-[[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10?,11?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWWFCCBWWXSA-NYLBFTITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine](/img/structure/B7886809.png)











![[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide](/img/structure/B7886890.png)
